molecular formula C16H14FN3O2S2 B11091994 (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11091994
M. Wt: 363.4 g/mol
InChI Key: FGPUJTFFHKKVBA-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophenylmethyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with thiophene-2-carbaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C16H14FN3O2S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C16H14FN3O2S2/c17-10-3-5-11(6-4-10)19-16-20(9-12-2-1-7-23-12)14(21)8-13(24-16)15(18)22/h1-7,13H,8-9H2,(H2,18,22)

InChI Key

FGPUJTFFHKKVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CS3)C(=O)N

Origin of Product

United States

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